molecular formula C27H24N4O3 B2445393 N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide CAS No. 301359-40-0

N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide

Cat. No.: B2445393
CAS No.: 301359-40-0
M. Wt: 452.514
InChI Key: XBXGFBORTDPYAL-KTMFPKCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide is a useful research compound. Its molecular formula is C27H24N4O3 and its molecular weight is 452.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-18-9-6-7-12-22(18)30-31-23-15-14-21(17-19(23)2)28-26(25(32)20-10-4-3-5-11-20)29-27(33)24-13-8-16-34-24/h3-17,26,28H,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBXGFBORTDPYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(C=C(C=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201040952
Record name 2-Furancarboxamide, N-[1-[[3-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301359-40-0
Record name 2-Furancarboxamide, N-[1-[[3-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]amino]-2-oxo-2-phenylethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201040952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide is a complex organic compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article reviews the compound's biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features an azo group, which is known for its role in various biological activities. Its structure can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • IUPAC Name : this compound

This structure allows for interactions with biological macromolecules, influencing various biochemical pathways.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various effects:

  • Anticancer Activity : Research indicates that compounds with similar azo structures exhibit cytotoxic effects against cancer cell lines. The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
  • Antimicrobial Properties : Azo compounds often display antimicrobial activity. This particular compound has been shown to inhibit the growth of certain bacterial strains, potentially through the disruption of bacterial cell membranes.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in controlling diseases characterized by metabolic dysregulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

StudyObjectiveFindings
Study 1 Evaluate anticancer effects on HeLa cellsThe compound showed significant cytotoxicity with an IC50 value of 15 µM. Morphological analysis indicated apoptosis.
Study 2 Assess antimicrobial activity against E. coliInhibition zones were observed at concentrations above 50 µg/mL, suggesting effective antimicrobial properties.
Study 3 Investigate enzyme inhibitionThe compound inhibited alkaline phosphatase activity in a dose-dependent manner, indicating potential for metabolic regulation.

Q & A

Basic: What are the key synthetic pathways for this compound, and what challenges arise during diazenyl group formation?

Answer:
The synthesis typically involves multi-step reactions, including:

Diazenyl coupling : Formation of the diazenyl (-N=N-) linkage via diazotization of 2-methylaniline followed by coupling with 3-methyl-4-aminoaniline. Challenges include controlling regioselectivity and avoiding side reactions (e.g., triazene formation under acidic conditions) .

Carboxamide formation : Reacting furan-2-carboxylic acid chloride with the intermediate amine under anhydrous conditions. Solvent choice (e.g., DMF or THF) and temperature (0–25°C) critically influence yield .

Final assembly : Condensation of intermediates using coupling agents like EDC/HOBt. Purity is often verified via HPLC (>95%) .

Key Challenge : The diazenyl group is pH-sensitive; stability requires buffered conditions (pH 6–8) during synthesis .

Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization?

Answer:

  • NMR : 1H^1 \text{H} and 13C^{13}\text{C} NMR identify functional groups (e.g., diazenyl protons at δ 7.8–8.2 ppm, furan carbonyl at ~160 ppm) .
  • X-ray diffraction (XRD) : Single-crystal XRD resolves stereochemistry. SHELX programs (e.g., SHELXL) refine structures with R-factors <0.05, confirming bond lengths (e.g., N=N: ~1.25 Å) and dihedral angles .
  • IR : Stretching vibrations for amide (1650–1700 cm1^{-1}) and diazenyl (1450–1500 cm1^{-1}) groups .

Basic: How is the compound initially screened for biological activity, and what targets are hypothesized?

Answer:

  • In vitro assays :
    • Antimicrobial : MIC tests against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at concentrations 5–50 µM .
    • Anti-inflammatory : COX-2 inhibition via ELISA, with IC50_{50} values compared to reference drugs (e.g., celecoxib) .
  • Hypothesized targets : The diazenyl and carboxamide groups may interact with enzyme active sites (e.g., tyrosine kinases or DNA gyrase) via H-bonding and π-π stacking .

Advanced: How can Design of Experiments (DoE) optimize synthesis yield and purity?

Answer:

  • Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
  • Response surface methodology (RSM) : A 3k^k factorial design identifies optimal conditions. For example, a study using flow chemistry achieved 85% yield by optimizing residence time (30 min) and temperature (60°C) .
  • Statistical analysis : ANOVA validates model significance (p <0.05), with Pareto charts prioritizing influential factors (e.g., solvent > catalyst) .

Advanced: How can computational modeling predict the stability of the diazenyl moiety under varying pH conditions?

Answer:

  • DFT calculations : Assess protonation states and bond dissociation energies. At pH <6, the diazenyl group may protonate, increasing susceptibility to hydrolysis (ΔG ≈ −15 kcal/mol) .
  • Molecular dynamics (MD) : Simulate aqueous solubility and aggregation. Simulations show reduced stability in polar solvents (e.g., water) due to solvolysis .

Advanced: How can contradictory bioactivity data across studies be resolved?

Answer:

  • Purity analysis : Contradictions may arise from impurities (e.g., unreacted intermediates). LC-MS/MS quantifies impurities (e.g., <1% for pharmacologically valid data) .
  • Assay conditions : Varying pH or serum proteins in cell culture media (e.g., FBS) can alter bioavailability. Standardize protocols (e.g., pH 7.4, 10% FBS) .
  • Structural analogs : Compare with derivatives (e.g., 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide) to isolate structure-activity relationships .

Advanced: What mechanistic insights exist for its interaction with biological targets?

Answer:

  • Enzyme inhibition : Molecular docking (AutoDock Vina) predicts binding to COX-2 (binding energy −9.2 kcal/mol) via H-bonds with Arg120 and hydrophobic interactions with Val523 .
  • DNA intercalation : Fluorescence quenching studies suggest groove binding, with KsvK_{sv} (Stern-Volmer constant) of 1.2 × 104^4 M1^{-1}, indicating moderate affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.